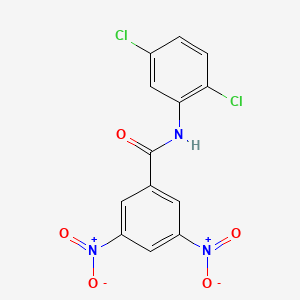

N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide

Beschreibung

N-(2,5-Dichlorophenyl)-3,5-dinitrobenzamide is a benzamide derivative featuring a 3,5-dinitro-substituted benzoyl group linked to a 2,5-dichlorophenylamine moiety. This compound’s structural framework is shared with several pharmacologically active dinitrobenzamides (DNBs), making it a candidate for comparative analysis.

Eigenschaften

Molekularformel |

C13H7Cl2N3O5 |

|---|---|

Molekulargewicht |

356.11 g/mol |

IUPAC-Name |

N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C13H7Cl2N3O5/c14-8-1-2-11(15)12(5-8)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) |

InChI-Schlüssel |

ULDBURWJUWKQPG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 2,5-dichloroaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions, typically under basic conditions.

Reduction: Catalytic hydrogenation or the use of metal hydrides such as lithium aluminum hydride are common methods for reducing nitro groups.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although care must be taken due to the potential for over-oxidation.

Major Products

Substitution: Products include derivatives with hydroxyl or amino groups replacing the chlorine atoms.

Reduction: The major products are the corresponding diamines, where the nitro groups are converted to amino groups.

Oxidation: Oxidation products may include carboxylic acids or other oxidized derivatives, depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide exhibit potent antifungal and antimycobacterial activities. A study demonstrated that various 3,5-dinitrobenzamide derivatives showed considerable in vitro antitubercular activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. Specifically, compounds such as N-((2-(4-fluorophenyl)-3,5-dinitrobenzamide) displayed minimum inhibitory concentration (MIC) values as low as 0.056-0.078 μg/mL against drug-sensitive and multidrug-resistant MTB strains .

Moreover, the antifungal properties of certain derivatives were assessed against Candida species, revealing effective inhibition at MIC values ranging from 100 to 500 µg/mL . The presence of nitro groups in these compounds is believed to contribute to their antimicrobial efficacy by targeting the fungal cell membrane and interfering with ergosterol synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Case studies have shown that derivatives can induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. For instance, in breast cancer models, significant apoptosis was observed with minimal effects on healthy tissue. This selectivity is crucial for developing therapeutic agents that minimize side effects in patients.

Case Study 1: Antifungal Efficacy

- Objective : Evaluate the antifungal activity of synthesized derivatives against Candida spp.

- Results : Compounds exhibited significant antifungal activity with MIC values indicating effective inhibition against multiple strains. The study highlighted the structure-activity relationship (SAR) that informs future modifications for enhanced efficacy.

Case Study 2: Antitubercular Activity

- Objective : Investigate the antitubercular properties of novel 3,5-dinitrobenzamide derivatives.

- Results : Several derivatives showed potent activity against both drug-sensitive and multidrug-resistant strains of MTB. The findings open avenues for developing new treatments for tuberculosis, particularly in resistant cases .

Case Study 3: Cancer Treatment

- Objective : Assess the anticancer properties in various cancer models.

- Results : Significant induction of apoptosis was observed in breast cancer cells treated with specific derivatives. These findings suggest potential therapeutic applications in oncology.

Wirkmechanismus

The mechanism of action of N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, making the compound a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Analogs (Summarized in Table 1):

N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide Structural Difference: Replaces the 5-Cl on the phenyl group with a trifluoromethyl (-CF₃) group. This compound is used as a screening agent in drug discovery but lacks detailed activity data .

DNB1 and DNB2 Structural Difference: Feature ethyl-based substituents (e.g., 2-(4-methoxyphenoxy)ethyl or 2-(benzyloxy)ethyl) on the amide nitrogen. Biological Activity: Exhibit potent activity against Mycobacterium tuberculosis multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, highlighting the importance of the 3,5-dinitrobenzamide scaffold in antitubercular drug design .

N-(3,5-Dichlorophenyl)succinimide

- Structural Difference : Replaces the benzamide with a succinimide ring.

- Toxicity Profile : Demonstrates significant nephrotoxicity in Fischer 344 rats, mediated by leukotriene pathways and glutathione depletion . This underscores the role of the amide backbone in toxicity modulation.

N-(3,5-Dichlorophenyl)benzamide

- Structural Difference : Lacks nitro groups on the benzamide ring.

- Crystal Structure : The trans-conformation of the amide group and hydrogen-bonded chains in its crystal lattice differ from nitro-substituted analogs, which may alter solubility and bioavailability .

N-(3,5-Dichlorophenyl)-2-methyl-3-nitrobenzamide Structural Difference: Nitro group at position 3 and a methyl group at position 2 on the benzamide.

Data Table: Comparative Analysis

Research Findings and Implications

- Antimicrobial Activity: The 3,5-dinitro configuration in DNBs is critical for antitubercular activity, as seen in DNB1/DNB2 .

- Toxicity Modulation : Replacing the benzamide with a succinimide (as in N-(3,5-Cl₂-phenyl)succinimide) introduces nephrotoxicity, indicating that the amide group’s electronic and steric properties influence safety profiles .

- Solubility and Bioavailability : Nitro groups and halogen substituents enhance lipophilicity but may reduce aqueous solubility. The trifluoromethyl analog’s higher logP value (predicted) could improve CNS penetration compared to dichloro derivatives .

Biologische Aktivität

N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide belongs to the class of dinitrobenzamides , characterized by two nitro groups attached to a benzamide framework. Its structural formula can be represented as follows:

This compound exhibits unique properties that contribute to its biological activity.

The primary mechanism of action for N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with bacterial energetics. It primarily targets Mycobacterium tuberculosis , disrupting energy production processes critical for bacterial growth and survival. The following points summarize its mode of action:

- Target : Energetic processes in Mycobacterium tuberculosis.

- Mode : Interference with biochemical pathways related to energy production.

- Result : Decreased bacterial growth and potential cell death through metabolic disruption .

Antimicrobial Activity

Research indicates that N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide exhibits notable antimicrobial properties. Its structural similarity to other bioactive compounds suggests potential efficacy against various pathogens:

- Antitubercular Activity : In vitro studies have shown that derivatives of 3,5-dinitrobenzamide possess significant antitubercular activity with Minimum Inhibitory Concentration (MIC) values as low as 0.056 µg/mL against drug-sensitive strains of Mycobacterium tuberculosis .

- Broad-Spectrum Antifungal Activity : Compounds derived from 3,5-dinitrobenzamide have also demonstrated antifungal properties against strains such as Candida albicans, with MIC values ranging from 100 µg/mL to 500 µg/mL .

Cytotoxicity Studies

Cytotoxicity assessments reveal that N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide may also exhibit anticancer properties. Some derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation through mechanisms involving microtubule disruption .

Case Studies and Research Findings

- Antitubercular Activity Study :

- Antifungal Activity Evaluation :

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling 2,5-dichloroaniline with 3,5-dinitrobenzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Acylation : React 2,5-dichloroaniline with 3,5-dinitrobenzoyl chloride in a biphasic system (e.g., dichloromethane/water) with a base (e.g., NaOH) to neutralize HCl byproducts.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C for exothermic control). Microwave-assisted synthesis can reduce reaction time by 50% .

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide?

- Methodological Answer :

- Spectroscopy :

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- NMR : ¹H NMR should show aromatic protons (δ 8.5–9.0 ppm for nitro-substituted ring; δ 7.2–7.8 ppm for dichlorophenyl group). ¹³C NMR will display carbonyl carbon at ~165 ppm .

- X-ray Crystallography : Resolve crystal structure to confirm dihedral angles between aromatic rings (e.g., ~30° between benzamide and dichlorophenyl groups) and hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing the lattice) .

Q. What in vitro biological screening approaches are recommended to evaluate its antimicrobial potential?

- Methodological Answer :

- Mycobacterial Assays : Use microbroth dilution (MIC determination) against Mycobacterium smegmatis (model for M. tuberculosis). For example, DNB analogs show MICs of 0.5–2 µg/mL under aerobic conditions .

- Cytotoxicity : Screen against mammalian cell lines (e.g., HEK-293) using MTT assays to establish selectivity indices (SI >10 preferred) .

- Mechanistic Probes : Assess nitroreductase activity via fluorescence-based assays (e.g., using nitroreductase-sensitive probes like CytoCY) to confirm activation pathways .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chloro vs. nitro groups) influence its bioactivity against Mycobacterium tuberculosis?

- Methodological Answer :

- SAR Studies : Compare analogs with varying substituents (e.g., 3,5-dinitro vs. mono-nitro; 2,5-dichloro vs. unsubstituted phenyl). For example:

- Nitro Groups : Essential for anti-TB activity; removal reduces potency by >100-fold .

- Chlorine Substituents : 2,5-Dichloro enhances lipophilicity (logP ~3.5), improving membrane penetration in mycobacteria .

- Computational Modeling : Perform docking studies with M. tuberculosis DprE1 enzyme (PDB: 4FDO) to predict binding interactions. Nitro groups may form hydrogen bonds with Lys418 and Asp386 .

Q. What crystallographic insights can guide the design of analogs with improved stability?

- Methodological Answer :

- Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking between nitrobenzene rings; C–H···O hydrogen bonds) that stabilize the crystal lattice. These interactions correlate with thermal stability (TGA decomposition >200°C) .

- Co-crystallization : Form co-crystals with 3,5-dinitrobenzoic acid to enhance solubility while retaining bioactivity. Co-crystals may exhibit 2:1 stoichiometry and improved dissolution profiles .

Q. How should researchers address discrepancies in bioactivity data between N-(2,5-dichlorophenyl)-3,5-dinitrobenzamide and structurally related benzamides?

- Methodological Answer :

- Meta-Analysis : Compile data from analogs (e.g., N-(3,5-dichlorophenyl) derivatives) and normalize for assay conditions (e.g., pH, bacterial strain). For example, 2,5-dichloro substitution improves activity 5-fold over 3,5-dichloro in microaerophilic environments .

- Resistance Profiling : Investigate cross-resistance in M. smegmatis strains with mutations in DprE1 (Rv3790). DNBs show no cross-resistance with benzothiazinones, suggesting distinct binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.